molecular formula C12H13NO2 B11897430 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid

3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid

Cat. No.: B11897430
M. Wt: 203.24 g/mol
InChI Key: UBWXNEOWSBLRRB-UHFFFAOYSA-N
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Description

3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid is an organic compound with a unique structure that includes a cyano group and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid typically involves the reaction of 5-methylbenzoic acid with 2-cyanopropane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Cyanopropan-2-yl)benzoic acid
  • 5-Methylbenzoic acid
  • 2-Cyanopropane derivatives

Uniqueness

3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid is unique due to the presence of both a cyano group and a methyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(2-cyanopropan-2-yl)-5-methylbenzoic acid

InChI

InChI=1S/C12H13NO2/c1-8-4-9(11(14)15)6-10(5-8)12(2,3)7-13/h4-6H,1-3H3,(H,14,15)

InChI Key

UBWXNEOWSBLRRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C#N)C(=O)O

Origin of Product

United States

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